molecular formula C3H6N6O B1425975 Tetrazole-5-acetohydrazide CAS No. 1002104-07-5

Tetrazole-5-acetohydrazide

Cat. No. B1425975
M. Wt: 142.12 g/mol
InChI Key: TWKUAKLZOIABHJ-UHFFFAOYSA-N
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Description

Tetrazole-5-acetohydrazide is a tetrazole derivative . Tetrazoles are synthetic heterocycles with numerous applications in various fields of chemistry and industry . They are very important to medicinal chemistry and drug design due to not only their bioisosterism to carboxylic acid and amide moieties but also to their metabolic stability and other beneficial physicochemical properties .


Synthesis Analysis

The main synthetic approaches to 5-substituted tetrazoles consist of methods based on acidic media/proton catalysis, Lewis acids, and organometallic or organosilicon azides . An efficient synthesis of 5-substituted tetrazole derivatives via the addition of azide ions to an organonitrile has been reported .


Molecular Structure Analysis

Tetrazole-5-acetohydrazide has a molecular formula of C3H6N6O and a molecular weight of 142.12 g/mol . The structure exhibits intermolecular hydrogen bonds of the type N-H···N and these hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers .


Chemical Reactions Analysis

Tetrazole derivatives are a prime class of heterocycles, very important to medicinal chemistry and drug design due to not only their bioisosterism to carboxylic acid and amide moieties but also to their metabolic stability and other beneficial physicochemical properties . Multicomponent reaction (MCR) chemistry offers convergent access to multiple tetrazole scaffolds providing the three important elements of novelty, diversity, and complexity .


Physical And Chemical Properties Analysis

Tetrazole-5-acetohydrazide has a molecular weight of 142.12 g/mol, a topological polar surface area of 110 Ų, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

1. Role in Medicinal Chemistry

Tetrazole-5-acetohydrazide plays a significant role in medicinal chemistry. It is utilized as a non-classical bioisostere of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance. This makes it valuable in drug design (Roh, Vávrová, & Hrabálek, 2012).

2. Synthesis of Heterocycles

In organic chemistry, tetrazole-5-acetohydrazide is used as an advantageous intermediate for the synthesis of other heterocycles. This application is important for the development of various organic compounds (Roh, Vávrová, & Hrabálek, 2012).

3. Antioxidant Properties

A study demonstrated the synthesis of tetrazole derivatives that included reactions with acetohydrazide, revealing antioxidant properties in some of these compounds. This aspect has potential implications in various fields of research (Dalal & Mekky, 2022).

4. Biological Evaluation as Osteoclast Differentiation Inhibitors

Research has shown that tetrazole-5-acetohydrazide derivatives can inhibit osteoclast differentiation, marking them as potential therapeutic agents for conditions related to bone resorption (Moon et al., 2015).

5. Antimicrobial Activity

Some derivatives of tetrazole-5-acetohydrazide have been found to exhibit antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Mohite & Bhaskar, 2010).

6. Anti-HIV Activity

Certain N′-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazides have shown effectiveness as nonnucleoside reverse transcriptase inhibitors (NNRTIs), indicating their potential in HIV treatment (Zhan et al., 2010).

7. Potential Antidiabetic Properties

Tetrazolopyridine-acetohydrazide conjugates have been synthesized and evaluated for antidiabetic activity, showing potential as antidiabetic agents (Arif et al., 2017).

8. Corrosion Inhibition for Copper

Tetrazole derivatives, including those involving acetohydrazide, have been studied for their role in inhibiting copper corrosion in chloride solutions, which has practical applications in material science (Zucchi, Trabanelli, & Fonsati, 1996).

9. DNA-binding and Antioxidant Properties

Copper complexes of tetrazole-5-acetohydrazide derivatives have been studied for their DNA-binding and antioxidant properties, contributing to the understanding of interactions between organic molecules and biological entities (Reddy et al., 2016).

Safety And Hazards

When handling Tetrazole-5-acetohydrazide, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Tetrazole derivatives are currently actively studied, are in various stages of clinical trials, or have recently been approved for use as pharmaceuticals . The synthesis of new drugs is a traditional area that fosters the development of the chemistry of tetrazoles .

properties

IUPAC Name

2-(2H-tetrazol-5-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6O/c4-5-3(10)1-2-6-8-9-7-2/h1,4H2,(H,5,10)(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKUAKLZOIABHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrazole-5-acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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